4-(2-Methoxybenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
Description
4-(2-Methoxybenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid is a spirocyclic compound characterized by a 1-oxa-4-azaspiro[4.5]decane core, a carboxylic acid group at position 3, and a 2-methoxybenzoyl substituent at position 2. The compound (CAS: 2197502-05-7) is synthesized via acylation reactions, as evidenced by protocols involving benzoyl chloride derivatives . It is commercially available with 98% purity, indicating its relevance in pharmaceutical research .
The 2-methoxy group on the benzoyl ring may influence electronic and steric properties, impacting solubility and receptor interactions.
Properties
IUPAC Name |
4-(2-methoxybenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO5/c1-12-7-9-18(10-8-12)19(14(11-24-18)17(21)22)16(20)13-5-3-4-6-15(13)23-2/h3-6,12,14H,7-11H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSQNWABXNXNZLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ring-Closing via Nucleophilic Substitution
Amino alcohol derivatives, such as 8-methyl-1-oxa-4-azaspiro[4.5]decane, are synthesized through intramolecular cyclization. For example, heating 4-amino-1-methylcyclohexanol with a dihaloalkane (e.g., 1,2-dibromoethane) in dimethylformamide (DMF) at 65°C for 24 hours yields the spirocyclic amine. Potassium carbonate acts as a base to deprotonate the amine, facilitating nucleophilic attack on the dihaloalkane.
Key Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Temperature | 65°C |
| Base | K₂CO₃ |
| Yield | 60–70% |
Introduction of the 2-Methoxybenzoyl Group
Regioselective acylation at the spirocyclic amine’s nitrogen is critical. The 2-methoxybenzoyl moiety is introduced via Friedel-Crafts acylation or nucleophilic acyl substitution.
Acyl Chloride Coupling
2-Methoxybenzoic acid is converted to its acyl chloride using thionyl chloride (SOCl₂) under reflux (85°C, 1 hour). The resultant 2-methoxybenzoyl chloride reacts with the spirocyclic amine in dichloromethane (DCM) with triethylamine (Et₃N) as a base.
Representative Protocol
-
Acyl Chloride Formation :
-
Amide Bond Formation :
Carboxylic Acid Functionalization at Position 3
The carboxylic acid group is introduced via hydrolysis of a pre-installed nitrile or ester.
Nitrile Hydrolysis
A nitrile intermediate, 4-(2-methoxybenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carbonitrile, undergoes acidic hydrolysis with concentrated HCl (6M, 100°C, 6 hours) to yield the carboxylic acid.
Optimization Insights
Alternative Synthetic Routes and Comparative Analysis
One-Pot Spirocyclization and Acylation
A streamlined approach combines spirocycle formation and acylation in a single pot. For instance, reacting 4-amino-1-methylcyclohexanol with 2-methoxybenzoyl chloride in the presence of 1,2-dibromoethane and K₂CO₃ at 70°C for 18 hours yields the target compound directly.
Advantages
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
4-(2-Methoxybenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy group, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid.
Reduction: Hydrogen gas, palladium on carbon, ethanol.
Substitution: Sodium hydride, alkyl halides, dimethylformamide.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique biological activities.
Scientific Research Applications
4-(2-Methoxybenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with potential pharmaceutical applications.
Biology: This compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(2-Methoxybenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, and other proteins involved in critical biological pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Core Structural Variations
The spiro[4.5]decane scaffold is conserved across analogs, but substitutions at positions 4 (acyl group) and 8 (alkyl group) vary significantly:
*Calculated based on molecular formula.
Key Observations :
- Substituent Effects :
- Electron-Donating Groups : Methoxy groups (e.g., 2-methoxy, 3,4,5-trimethoxy) increase lipophilicity and may enhance membrane permeability but reduce solubility .
- Electron-Withdrawing Groups : Halogens (Cl, F) and nitro groups improve metabolic stability and binding affinity via hydrophobic or dipole interactions .
Pharmacological Implications
The carboxylic acid group at position 3 likely serves as a hydrogen bond donor, enhancing target engagement.
Physicochemical Properties
Biological Activity
4-(2-Methoxybenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid is a complex organic compound notable for its unique spirocyclic structure and potential biological activities. With the molecular formula C18H21NO4, this compound has been the subject of various studies focusing on its antitumor properties, among other therapeutic potentials.
Chemical Structure and Properties
The compound features a methoxybenzoyl group attached to a spirodecane framework that includes both oxo and azaspiro elements. This structural configuration is significant for its biological activity, particularly in medicinal chemistry.
| Property | Details |
|---|---|
| Molecular Formula | C18H21NO4 |
| Molecular Weight | 303.37 g/mol |
| Structural Features | Spirocyclic, methoxybenzoyl group |
Antitumor Activity
Preliminary studies indicate that this compound exhibits significant antitumor activity against various cancer cell lines:
- A549 (Lung Cancer)
- MDA-MB-231 (Breast Cancer)
- HeLa (Cervical Cancer)
The compound has demonstrated low IC50 values in these assays, suggesting strong potential as a therapeutic agent against cancer. For instance, related compounds have shown IC50 values in the nanomolar range, indicating potent cytotoxic effects.
Research into the mechanism of action of this compound suggests it may induce apoptosis in cancer cells through various pathways. Studies have indicated that compounds with similar structures can increase p53 expression and activate caspase pathways, leading to programmed cell death.
Comparative Analysis with Similar Compounds
Several compounds share structural similarities with this compound, highlighting its unique biological profile:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 8-Methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid | Lacks the methoxybenzoyl group | Moderate antitumor activity |
| 8-Methyl-4-(naphthalene-1-carbonyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid | Contains naphthalene instead of methoxybenzoyl | Potent against specific cancer lines |
| 8-Propyloxycarbonyl derivatives | Varying alkyl chain substitutions | Different pharmacological profiles |
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of the biological activity of this compound:
- Synthesis Techniques : The synthesis typically involves multi-step organic methods to optimize yields and selectivity.
- In Vitro Studies : Various in vitro assays have confirmed the cytotoxic effects against multiple cancer cell lines, with ongoing research aimed at elucidating specific pathways involved in its action.
- Future Directions : Further exploration into modifications of the compound's structure could enhance its efficacy and selectivity against tumor cells while also investigating potential applications in treating bacterial infections and neurodegenerative disorders.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-(2-methoxybenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid?
- Methodological Answer : Synthesis typically involves multi-step reactions starting with benzoyl precursors (e.g., 2-methoxybenzoyl chloride) and spirocyclic intermediates. Key steps include:
- Coupling : Reacting a benzoyl chloride derivative with a spirocyclic amine intermediate under anhydrous conditions (e.g., THF, DCM) .
- Protection/Deprotection : Use of tert-butoxycarbonyl (Boc) or other protecting groups to ensure regioselectivity during cyclization .
- Cyclization : Acid- or base-catalyzed ring closure to form the spirocyclic core .
- Purification : Column chromatography or recrystallization to achieve >95% purity .
Q. How is structural confirmation performed for this compound?
- Methodological Answer :
- Spectroscopy :
- NMR : H and C NMR confirm the spirocyclic structure and substituent positions (e.g., methoxybenzoyl and methyl groups) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H] at m/z 363.3) .
- X-ray Crystallography : Single-crystal analysis using SHELX software resolves bond lengths, angles, and stereochemistry .
Advanced Research Questions
Q. How can synthetic yield be optimized for this spirocyclic compound?
- Methodological Answer :
- Reaction Optimization :
- Scale-Up Considerations : Continuous flow reactors reduce decomposition risks during exothermic steps .
Q. What strategies address contradictions in biological activity data for related spirocyclic compounds?
- Methodological Answer :
- Data Reconciliation :
- Assay Validation : Cross-test in multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects .
- Structural Analog Comparison : Compare activity of 4-(2-methoxybenzoyl) derivatives with 3,5-difluorobenzoyl analogs to identify substituent-dependent trends .
- Mechanistic Studies :
- Molecular Docking : Use AutoDock Vina to predict binding to lipid metabolism enzymes (e.g., phospholipase A2) .
- Enzyme Inhibition Assays : Measure IC values under varied pH and cofactor conditions .
Q. How can crystallographic challenges (e.g., twinning) be resolved for structural analysis?
- Methodological Answer :
- Software Tools : SHELXL for refining twinned data via HKLF5 format; WinGX for visualizing and editing .hkl files .
- Experimental Adjustments :
- Crystal Growth : Use slow evaporation with mixed solvents (e.g., ethanol/water) to improve crystal quality .
- Data Collection : High-resolution synchrotron radiation (λ = 0.7–1.0 Å) enhances weak diffraction signals .
Q. What are the understudied biological targets for this compound class?
- Methodological Answer :
- Target Prioritization :
- Proteomic Screens : Use affinity chromatography with a biotinylated derivative to identify binding partners .
- Gene Knockdown : CRISPR-Cas9 libraries to pinpoint genes modulating compound efficacy .
- Pathway Analysis : RNA-seq of treated cells to map transcriptional changes in inflammation or apoptosis pathways .
Future Directions
- Synthetic Chemistry : Develop enantioselective routes using chiral auxiliaries (e.g., Evans oxazolidinones) .
- Translational Research : Explore prodrug formulations (e.g., ester derivatives) to improve bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
